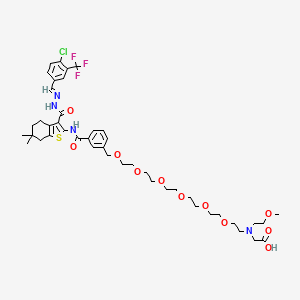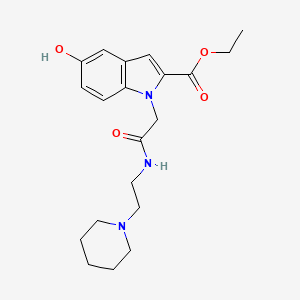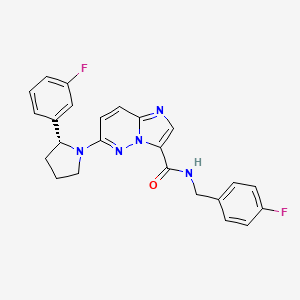
2,3-Dihydroxypropyl valproate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl valproate-d5 is an isotope-labeled analog of 2,3-Dihydroxypropyl valproate, which is a derivative of valproic acid. Valproic acid is widely known for its use as an antiepileptic and anticonvulsant, and it also acts as a mood stabilizer for individuals with bipolar disorder .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl valproate-d5 typically involves the esterification of valproic acid with 2,3-dihydroxypropyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation and crystallization techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl valproate-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
科学研究应用
2,3-Dihydroxypropyl valproate-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of valproic acid derivatives.
Biology: Employed in studies investigating the metabolic pathways and biotransformation of valproic acid.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of valproic acid derivatives in the body.
作用机制
The mechanism of action of 2,3-Dihydroxypropyl valproate-d5 is similar to that of valproic acid. It exerts its effects by increasing gamma-aminobutyric acid (GABA) levels in the brain, which helps to reduce neuronal excitability. Additionally, it inhibits histone deacetylases, leading to changes in gene expression and providing neuroprotective effects .
相似化合物的比较
Similar Compounds
Valproic Acid: The parent compound, widely used as an antiepileptic and mood stabilizer.
Valpromide: An amide derivative of valproic acid with enhanced anticonvulsant activity.
Sodium Valproate: The sodium salt of valproic acid, commonly used in clinical settings.
Uniqueness
2,3-Dihydroxypropyl valproate-d5 is unique due to its isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification in biological systems, providing valuable insights into the metabolism and distribution of valproic acid derivatives .
属性
分子式 |
C11H22O4 |
|---|---|
分子量 |
223.32 g/mol |
IUPAC 名称 |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-propylpentanoate |
InChI |
InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3/i7D2,8D2,10D |
InChI 键 |
SCJULDQFCFLQKF-BBPJZKKFSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C(CCC)CCC)O)O |
规范 SMILES |
CCCC(CCC)C(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


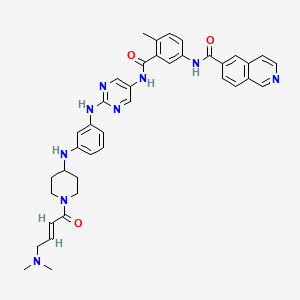
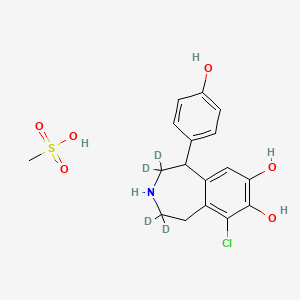
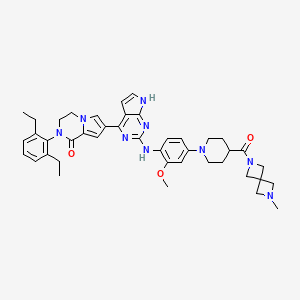
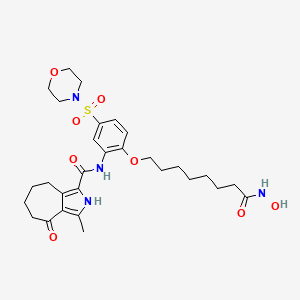
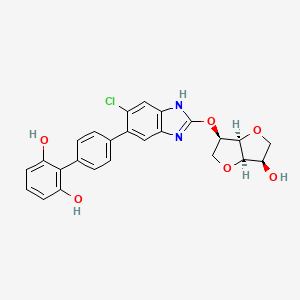
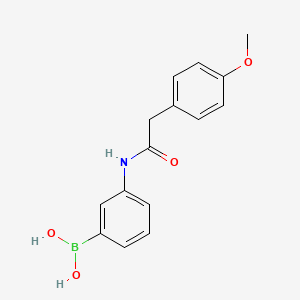

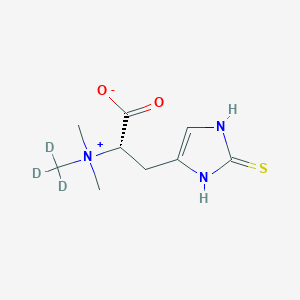
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
